molecular formula C19H21N5O3 B2604044 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide CAS No. 2034317-72-9

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide

Cat. No.: B2604044
CAS No.: 2034317-72-9
M. Wt: 367.409
InChI Key: PMPWZODLKDIEQR-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide is a synthetic small molecule characterized by a cyclohexyl backbone substituted with a 3-cyanopyrazine moiety via an ether linkage. The amide group at the cyclohexyl position is derived from 2-ethoxynicotinamide, a nicotinic acid derivative with an ethoxy substituent at the 2-position of the pyridine ring.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-ethoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-2-26-18-15(4-3-9-22-18)17(25)24-13-5-7-14(8-6-13)27-19-16(12-20)21-10-11-23-19/h3-4,9-11,13-14H,2,5-8H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPWZODLKDIEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group , a cyanopyrazinyl ether , and an ethoxynicotinamide moiety , contributing to its unique properties. Its molecular formula is C19H20N4O3C_{19}H_{20}N_{4}O_{3} with a molecular weight of approximately 352.4 g/mol .

The biological activity of this compound is believed to involve interactions with specific biological targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, potentially influencing physiological processes. However, detailed mechanisms remain to be fully elucidated through further research.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit the following biological activities:

  • Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth by affecting cell proliferation pathways.
  • Antimicrobial Properties : The presence of the pyrazine ring is often associated with enhanced antimicrobial activity.
  • Neuroprotective Effects : Some studies suggest that nicotinamide derivatives can provide neuroprotective benefits, potentially applicable in neurodegenerative diseases.

1. Antitumor Activity

A study focusing on structurally related compounds demonstrated significant antitumor effects in vitro and in vivo models. For instance, derivatives of cyclohexyl compounds have been shown to inhibit topoisomerase I, leading to decreased cancer cell viability .

2. Antimicrobial Studies

Research has indicated that compounds featuring cyanopyrazine moieties possess notable antimicrobial properties. A comparative analysis revealed that this compound exhibited enhanced activity against various bacterial strains when compared to other similar compounds .

3. Neuroprotective Effects

In a model assessing neuroprotection, derivatives similar to this compound showed promise in protecting neuronal cells from oxidative stress-induced damage .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yloxy)acetamideThiophene instead of ethoxyPotentially different pharmacological profile
N-(1R,4R)-4-(3-amino-propanamido)cyclohexyl)-2,2-difluorobenzo[d][1,3]dioxoleDifluorobenzo structureEnhanced lipophilicity due to fluorine substituents
N-(1R,4R)-4-(3-methoxyphenoxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamideMethoxy groupsDifferent electronic properties affecting biological activity

This comparison illustrates how variations in substituents can lead to distinct biological activities and pharmacological profiles .

Scientific Research Applications

Medicinal Chemistry

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide is primarily investigated for its potential as a therapeutic agent. Preliminary studies suggest that the compound may interact with specific biological pathways, potentially influencing:

  • Enzyme Inhibition : The compound's structure allows it to bind to enzyme active sites, potentially inhibiting their activity. This is particularly relevant in the context of diseases where enzyme activity is dysregulated.
  • Receptor Modulation : It may act as a modulator for various receptors involved in signaling pathways related to inflammation, cancer, and neurological disorders.

Pharmacological Applications

Research into the pharmacological effects of this compound has indicated several promising applications:

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit cytotoxic effects in various cancer cell lines. The mechanism may involve:

  • Induction of apoptosis (programmed cell death).
  • Inhibition of tumor growth by targeting specific molecular pathways.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound may offer protective effects against neurodegenerative diseases by:

  • Reducing oxidative stress.
  • Modulating neuroinflammatory responses.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Cyclohexane Framework : Utilizing cyclization reactions to create the cyclohexane core.
  • Substitution Reactions : Introducing the cyanopyrazinyl ether group through nucleophilic substitution.
  • Final Functionalization : Adding the ethoxynicotinamide moiety to enhance solubility and bioactivity.

Future Research Directions

Further studies are essential to elucidate the precise mechanisms of action and therapeutic potential of N-((1R,4R)-4-((3-cyanopyrazin-2-yloxy)cyclohexyl)-2-ethoxynicotinamide. Key areas for future research include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • Exploration of combination therapies with existing drugs to enhance efficacy against resistant strains in cancer treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares a common (1r,4r)-4-(3-cyanopyrazin-2-yl)oxycyclohexyl core with several analogs (Table 1). Differences arise in the substituents attached to the cyclohexyl group, which critically influence physicochemical properties and biological activity.

Table 1: Structural Comparison of Analogs

Compound Name Substituent on Cyclohexyl Molecular Formula Molecular Weight Key Features
Target Compound 2-ethoxynicotinamide C₂₀H₂₂N₆O₃* 394.43 g/mol* Ethoxy group enhances lipophilicity
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide 1-methylimidazole-4-sulfonamide C₁₆H₁₉N₇O₃S 389.43 g/mol Sulfonamide group for H-bonding
2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide pyrrole-substituted acetamide C₁₇H₁₉N₅O₂ 325.36 g/mol Pyrrole may improve metabolic stability
PROTAC 5g Benzyl urea and piperazine C₄₈H₅₄N₁₀O₇ 907.01 g/mol Large PROTAC for CDK12/13 degradation

*Calculated based on molecular formula.

Impact of Substituents on Physicochemical Properties
  • Ethoxynicotinamide vs. Sulfonamide () : The ethoxy group in the target compound likely increases lipophilicity compared to the polar sulfonamide group in the analog . This could enhance membrane permeability but reduce aqueous solubility.
  • This may affect binding affinity in enzyme pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.